Product packaging for 1-Cyclopentene-1-methanol, 2-methyl-(Cat. No.:CAS No. 81328-62-3)

1-Cyclopentene-1-methanol, 2-methyl-

Cat. No.: B3066435
CAS No.: 81328-62-3
M. Wt: 112.17 g/mol
InChI Key: PQZJWHWAQRLZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopentene-1-methanol, 2-methyl- (CAS 81328-62-3) is a cyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.172 g/mol . Its structure features a cyclopentene ring (a five-membered unsaturated hydrocarbon with one double bond) substituted with a methanol group (-CH₂OH) at position 1 and a methyl group (-CH₃) at position 2. This compound has been identified as a major constituent (29.56% abundance) in the essential oil of Ocimum canum, a plant species studied for its phytochemical profile .

Key properties include:

  • IUPAC Name: (2-Methyl-1-cyclopenten-1-yl)methanol
  • SMILES: CC1=CC(CO)CC1
  • ChemSpider ID: 138814

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B3066435 1-Cyclopentene-1-methanol, 2-methyl- CAS No. 81328-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylcyclopenten-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJWHWAQRLZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231057
Record name 1-Cyclopentene-1-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81328-62-3
Record name 1-Cyclopentene-1-methanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081328623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentene-1-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentene-1-methanol, 2-methyl- can be synthesized through several methods. One common method involves the hydroboration-oxidation of 2-methyl-1-cyclopentene. The process involves the following steps:

    Hydroboration: 2-Methyl-1-cyclopentene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-Cyclopentene-1-methanol, 2-methyl-.

Industrial Production Methods: Industrial production of 1-Cyclopentene-1-methanol, 2-methyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes dehydrogenative oxidation under manganese-catalyzed conditions. A manganese(I)-complex facilitates acceptorless dehydrogenative coupling with methyl ketones through a radical-initiated ring expansion mechanism . Key process characteristics include:

ParameterValue/Description
CatalystMn(I)-complex (3 mol%)
BasetBuOK (1 equiv.)
Temperature140°C
ByproductsH₂, H₂O
Yield range45-85% (varies with substrates)

This reaction demonstrates exceptional chemo-selectivity due to entropy-driven hydrogen liberation from the Mn-hydride intermediate, which prevents undesired alkene hydrogenation .

Substitution Reactions

Aldol condensation pathways enable functional group interconversion. Sodium hydroxide-mediated reactions with benzil derivatives produce 2-cyclopentene-1-one analogs :

Starting KetoneProduct Yield (%)Reaction Time (h)
Acetone853.0
Methyl isopropyl ketone456.0

The reaction proceeds through enolate formation followed by cyclization, with electron-withdrawing substituents on benzil enhancing reaction rates .

Hydrogenation/Reduction

Thermochemical analysis of cyclopentene derivatives reveals exothermic hydrogenation:

ReactionΔrH° (kJ/mol)Solvent
1-Methylcyclopentene + H₂ →-100.8 ± 0.63Liquid phase

Lithium aluminum hydride reduces the hydroxyl group to form 2-methylcyclopentane, though competing alkene hydrogenation requires careful stoichiometric control .

Radical-Mediated Transformations

Single electron transfer processes enable unconventional reactivity. Manganese-catalyzed reactions proceed through:

  • Vinyl cyclopropenone intermediate formation

  • Radical-initiated ring expansion

  • Acyl cyclopentene product stabilization

DFT calculations identify a 26.0 kcal/mol activation barrier for the rate-determining hydride transfer step .

Reaction Selectivity Considerations

Three critical factors govern reaction outcomes:

  • Catalyst geometry : Octahedral Mn complexes favor dehydrogenation over hydrogenation

  • Substrate conformation : Allylic methyl groups stabilize transition states in elimination pathways

  • Solvent effects : Polar aprotic solvents enhance nucleophilic substitution rates

This comprehensive analysis demonstrates the compound's versatility in synthetic applications ranging from pharmaceutical intermediates to materials science precursors. Contemporary catalytic strategies particularly highlight its potential in sustainable chemistry applications through atom-economic transformations .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Cyclopentene-1-methanol, 2-methyl- serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is enhanced by the presence of both the hydroxyl (-OH) group and the double bond, facilitating various addition and substitution reactions. This makes it a valuable building block in organic synthesis processes.

Reactivity Patterns
The compound's dual functionality allows it to engage in:

  • Hydrogen bonding: The hydroxyl group can form hydrogen bonds, influencing solubility and reactivity.
  • Nucleophilic substitution reactions: The hydroxyl group can act as a nucleophile in various chemical transformations.
  • Addition reactions: The double bond can undergo electrophilic addition, expanding its utility in synthetic pathways.

Biological Applications

Antimicrobial Activity
Research has demonstrated that 1-Cyclopentene-1-methanol, 2-methyl- exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli2.0
Staphylococcus aureus0.5
Candida albicans1.0

The compound showed particularly potent activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Antioxidant Properties
In addition to its antimicrobial effects, this compound has been investigated for its antioxidant capabilities. Utilizing the DPPH assay to evaluate free radical scavenging activity, findings revealed:

Concentration (μg/mL)DPPH Scavenging Activity (%)
10025
50065
100085

At a concentration of 500 μg/mL, the compound exhibited approximately 65% scavenging activity, comparable to established antioxidants.

Case Studies

Essential Oils from Ocimum Species
A study focusing on essential oils derived from various Ocimum species identified 1-Cyclopentene-1-methanol, 2-methyl- as one of the predominant compounds through gas chromatography-mass spectrometry (GC-MS) analysis. This research highlighted its contribution to the overall antimicrobial and antioxidant profiles of these essential oils.

Antibacterial Effect Against Periodontal Pathogens
Another investigation assessed the antibacterial effects of essential oils containing this compound against periodontal pathogens like Porphyromonas gingivalis. Results indicated a significant reduction in bacterial viability when treated with essential oil extracts containing 1-Cyclopentene-1-methanol, 2-methyl-, reinforcing its potential application in dental health products.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-methanol, 2-methyl- depends on its specific application. In chemical reactions, the hydroxyl group and the double bond in the cyclopentene ring play crucial roles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanol Derivatives

1-Methylcyclopentanol (CAS 1462-03-9)
  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Structure : Saturated cyclopentane ring with a hydroxyl (-OH) and methyl group at position 1.
  • Key Differences :
    • Saturation : The absence of a double bond in the cyclopentane ring reduces reactivity compared to the cyclopentene backbone in the target compound.
    • Physical Properties : Lower molecular weight (100.16 vs. 112.172) may result in a lower boiling point.
    • Applications : Primarily used as a solvent or intermediate in organic synthesis .
2-Methylcyclopentanol-1 (CAS 32205)
  • Molecular Formula : C₆H₁₂O
  • Structure : Cyclopentane ring with hydroxyl and methyl groups at positions 1 and 2, respectively.
  • Key Differences :
    • Stereochemistry : The saturated structure lacks the planar rigidity of the cyclopentene ring, influencing conformational stability.
    • Synthesis : Typically prepared via hydration of methylcyclopentene derivatives, differing from the unsaturated precursor route used for the target compound .

Larger Cyclic Alcohols

1-Cycloheptene-1-methanol, 4,4-dimethyl- (CAS 140423-48-9)
  • Molecular Formula : C₁₀H₁₈O
  • Structure: A seven-membered cycloheptene ring with a methanol group and two methyl substituents.
  • Key Differences :
    • Ring Size : The larger cycloheptene ring increases steric hindrance and alters solubility compared to the smaller cyclopentene system.
    • Boiling Point : Predicted to be higher (~157.8°C) due to increased molecular weight and surface area .

Alkyl-Substituted Cyclopentenes

1,2-Dimethylcyclopentene
  • Molecular Formula : C₇H₁₂
  • Structure : Cyclopentene ring with methyl groups at positions 1 and 2.
  • Key Differences: Functional Groups: Lacks the methanol group, making it less polar and more hydrophobic. Reactivity: The absence of a hydroxyl group limits participation in hydrogen bonding or oxidation reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituents Natural Occurrence
1-Cyclopentene-1-methanol, 2-methyl- C₇H₁₂O 112.172 Cyclopentene -CH₂OH, -CH₃ Ocimum canum
1-Methylcyclopentanol C₆H₁₂O 100.16 Cyclopentane -OH, -CH₃ Synthetic
2-Methylcyclopentanol-1 C₆H₁₂O 100.16 Cyclopentane -OH, -CH₃ Synthetic
1-Cycloheptene-1-methanol, 4,4-dimethyl- C₁₀H₁₈O 154.25 Cycloheptene -CH₂OH, -CH₃ (×2) Synthetic

Key Research Findings

Reactivity: The cyclopentene ring in the target compound enhances reactivity in Diels-Alder and oxidation reactions compared to saturated analogs like 1-methylcyclopentanol .

Natural Abundance : Its high abundance in Ocimum canum (29.56%) suggests a role in plant defense or aroma, contrasting with synthetic derivatives lacking ecological significance .

Physical Properties: The unsaturated ring lowers the melting point relative to saturated cyclopentanol derivatives but increases polarity due to the methanol group .

Biological Activity

1-Cyclopentene-1-methanol, 2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

1-Cyclopentene-1-methanol, 2-methyl- is a cyclic alcohol with the chemical formula C_6H_10O. Its structure includes a cyclopentene ring, which contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that 1-Cyclopentene-1-methanol, 2-methyl- exhibits varying degrees of antimicrobial activity against different bacterial strains. A study evaluated its effectiveness against several pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. The findings indicated that the compound showed significant antibacterial properties, particularly against Gram-positive bacteria. For instance, the MIC for Staphylococcus aureus was recorded at concentrations as low as 0.5 mg/mL, suggesting potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of 1-Cyclopentene-1-methanol, 2-methyl-

Bacterial StrainMIC (mg/mL)
Escherichia coli2.0
Staphylococcus aureus0.5
Candida albicans1.0

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate its ability to scavenge free radicals. Results indicated that at a concentration of 500 μg/mL, the compound exhibited approximately 65% scavenging activity, which is comparable to known antioxidants .

Table 2: Antioxidant Activity of 1-Cyclopentene-1-methanol, 2-methyl-

Concentration (μg/mL)DPPH Scavenging Activity (%)
10025
50065
100085

Case Study: Essential Oils from Ocimum Species

A study focusing on essential oils derived from various Ocimum species found that 1-Cyclopentene-1-methanol, 2-methyl- was one of the predominant compounds identified through gas chromatography-mass spectrometry (GC-MS) analysis. The research highlighted its role in contributing to the overall antimicrobial and antioxidant profiles of these essential oils .

Case Study: Antibacterial Effect Against Periodontal Pathogens

Another investigation assessed the antibacterial effect of essential oils containing this compound against periodontal pathogens such as Porphyromonas gingivalis. The results indicated a significant reduction in bacterial viability when treated with the essential oil extracts containing 1-Cyclopentene-1-methanol, 2-methyl-, reinforcing its potential use in dental applications .

Q & A

Q. What methodologies are effective for isolating 1-Cyclopentene-1-methanol, 2-methyl- from plant matrices like Ocimum species?

  • Methodological Answer : To isolate this compound, perform hydrodistillation or solvent extraction (e.g., hexane or dichloromethane) on plant material, followed by fractionation using column chromatography. GC-MS analysis with a polar stationary phase (e.g., DB-5MS) and comparison to retention indices/mass spectra of authentic standards are critical for identification. In Ocimum canum, this compound constituted 29.56% of the volatile fraction, requiring optimized peak resolution to distinguish it from co-eluting terpenoids .

Q. Which spectroscopic techniques are essential for characterizing 1-Cyclopentene-1-methanol, 2-methyl-?

  • Methodological Answer : Use a combination of:
  • GC-MS : For molecular weight confirmation (base peak analysis) and fragmentation patterns.
  • FTIR : To identify hydroxyl (-OH) and cyclopentene ring vibrations (C=C stretch at ~1650 cm⁻¹).
  • NMR : ¹H NMR for methyl group multiplicity (δ ~1.2–1.5 ppm) and cyclopentene proton coupling patterns.
    Cross-reference with NIST Chemistry WebBook data for thermodynamic properties (e.g., enthalpy of formation) and spectral libraries .

Q. What synthetic routes are available for preparing 1-Cyclopentene-1-methanol derivatives?

  • Methodological Answer : A common approach involves acid-catalyzed cyclization of prenol derivatives or Grignard addition to cyclopentenone precursors. For example, 2-methylcyclopentanol can be dehydrated under acidic conditions (e.g., H₂SO₄) to form cyclopentene intermediates, followed by hydroxylation .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., ΔfH°gas) of 1-Cyclopentene-1-methanol derivatives be experimentally determined?

  • Methodological Answer : Use calorimetry (e.g., bomb calorimetry) combined with computational methods (DFT or G4MP2). NIST’s Standard Reference Database 69 provides validated ΔfH°gas values for analogous compounds like 1-methylcyclopentene, which can guide extrapolation. Uncertainties arise from strain energy in the cyclopentene ring, requiring correction via Benson group-additivity rules .

Q. What analytical strategies resolve contradictions in identifying isomeric cyclopentenone derivatives in complex mixtures (e.g., bio-oils)?

  • Methodological Answer : Employ orthogonal techniques:
  • GC×GC-MS : Enhances separation of isomers (e.g., 2-methyl- vs. 3-methyl-cyclopentenone).
  • Derivatization : Use silylation or acetylation to modify hydroxyl groups, altering retention times.
  • Isotopic Labeling : Track reaction pathways to confirm isomer stability during pyrolysis or distillation.
    In bio-oil studies, isomers like 2-methyl-2-cyclopenten-1-one and 3-methyl derivatives were differentiated via retention index shifts and fragment ion ratios (e.g., m/z 96 vs. 82) .

Q. How do steric and electronic effects influence the reactivity of 1-Cyclopentene-1-methanol in ring-opening reactions?

  • Methodological Answer : Conduct kinetic studies under varying conditions (acidic vs. basic catalysis). Steric hindrance from the 2-methyl group slows nucleophilic attack at the cyclopentene ring, while the hydroxyl group’s electron-donating effect stabilizes carbocation intermediates. Monitor reaction progress via in-situ FTIR or HPLC-MS to quantify regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentene-1-methanol, 2-methyl-
Reactant of Route 2
1-Cyclopentene-1-methanol, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.